4-Bromo-3,5-dimethoxy-1,2-thiazole CAS number
4-Bromo-3,5-dimethoxy-1,2-thiazole CAS number
An In-depth Technical Guide to 4-Bromo-3,5-dimethoxy-1,2-thiazole
Authored by: A Senior Application Scientist
Foreword: This document provides a comprehensive technical overview of 4-Bromo-3,5-dimethoxy-1,2-thiazole, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule in public scientific literature, this guide synthesizes information from established chemical principles and data on closely related analogues. The objective is to provide a robust, scientifically grounded perspective on its properties, synthesis, and potential applications to empower researchers and drug development professionals.
Section 1: Compound Identification and Overview
Compound Name: 4-Bromo-3,5-dimethoxy-1,2-thiazole
Molecular Formula: C₅H₆BrNO₂S[1]
Structure:
Caption: 2D structure of 4-Bromo-3,5-dimethoxy-1,2-thiazole.
CAS Number: A specific CAS (Chemical Abstracts Service) number for 4-Bromo-3,5-dimethoxy-1,2-thiazole is not currently listed in major public databases such as PubChem. However, the molecule is available from specialized chemical suppliers, indicating its existence and accessibility for research purposes.[2][3] For regulatory and documentation purposes, researchers should use the full chemical name and structure for identification.
Overview: 4-Bromo-3,5-dimethoxy-1,2-thiazole belongs to the isothiazole class of heterocyclic compounds, which are isomers of thiazoles.[4] The 1,2-thiazole ring is a five-membered aromatic ring containing sulfur and nitrogen atoms in adjacent positions. This core structure is a key pharmacophore in a variety of biologically active molecules. The subject molecule is substituted with two methoxy groups and a bromine atom. These functional groups provide specific electronic properties and reactive sites, making it a potentially valuable building block for creating more complex molecules, particularly in the field of drug discovery.
Section 2: Physicochemical and Predicted Properties
Direct experimental data for this compound is scarce. However, computational models and data from analogous structures allow for the prediction of its key properties.
| Property | Predicted Value | Source / Basis for Prediction |
| Molecular Weight | 223.93 g/mol | Calculated from Molecular Formula (C₅H₆BrNO₂S)[1] |
| Monoisotopic Mass | 222.93027 Da | PubChemLite[1] |
| XlogP | 2.3 | PubChemLite (Predicted)[1] |
| Appearance | Likely a solid at room temperature | Inferred from similar substituted heterocyclic compounds. |
| Solubility | Expected to be soluble in organic solvents | Based on the presence of methoxy groups and the overall lipophilicity (predicted XlogP > 2). |
| Hydrogen Bond Donors | 0 | ChemScene (for 4-Bromo-3-methoxy-1,2-thiazole)[5] |
| Hydrogen Bond Acceptors | 4 (N, 2xO, S) | Inferred from structure; ChemScene lists 3 for the mono-methoxy analogue.[5] |
| Rotatable Bonds | 2 | Inferred from structure (C-O bonds of methoxy groups). |
Section 3: Synthesis and Reactivity
While a specific, published synthesis for 4-Bromo-3,5-dimethoxy-1,2-thiazole is not available, a plausible synthetic route can be designed based on established isothiazole chemistry.
Proposed Synthetic Workflow:
Caption: A plausible synthetic workflow for 4-Bromo-3,5-dimethoxy-1,2-thiazole.
Detailed Protocol Explanation:
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Step 1: Formation of the 3,5-Dihydroxy-1,2-thiazole Core: The synthesis would likely begin with the construction of the isothiazole ring. A common method involves the reaction of a 1,3-dicarbonyl compound or a related precursor with a source of sulfur and nitrogen. For a 3,5-disubstituted isothiazole, a malonate derivative could react with ammonia and elemental sulfur, or a related sulfur transfer reagent, under conditions that promote cyclization. This would yield a 3,5-dihydroxy-1,2-thiazole intermediate, which exists in tautomeric equilibrium with the corresponding keto-enol forms.
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Step 2: O-Methylation: The hydroxyl groups at the C3 and C5 positions are acidic and can be readily converted to methoxy groups. This is a standard O-methylation reaction, which can be achieved using reagents like dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a suitable base (e.g., K₂CO₃ or NaH) to deprotonate the hydroxyls. The successful double methylation would yield 3,5-dimethoxy-1,2-thiazole.
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Step 3: Electrophilic Bromination: The 3,5-dimethoxy-1,2-thiazole ring is electron-rich due to the electron-donating nature of the two methoxy groups. This activates the C4 position for electrophilic aromatic substitution. Bromination can be selectively achieved at this position using a mild brominating agent like N-Bromosuccinimide (NBS) or a controlled amount of elemental bromine (Br₂) in a suitable solvent like dichloromethane or acetonitrile.[6] This step is analogous to the bromination of other electron-rich aromatic and heteroaromatic systems.
Reactivity Insights:
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The bromine atom at the C4 position is expected to be susceptible to nucleophilic aromatic substitution (SₙAr) reactions, especially if activated by electron-withdrawing groups or under specific reaction conditions.[7][8]
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It can also participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), making it an excellent handle for introducing further molecular complexity. This versatility is a key reason for its utility in drug development and materials science.
Section 4: Potential Applications in Research and Drug Discovery
The thiazole nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs and clinical candidates.[9][10] The unique substitution pattern of 4-Bromo-3,5-dimethoxy-1,2-thiazole suggests several high-potential research applications.
As a Synthetic Building Block: The primary application of this compound is as a versatile intermediate. The bromo-substituent serves as a key functional handle for elaboration into more complex structures. Researchers in drug discovery can utilize it to synthesize libraries of novel compounds for screening against various biological targets. For instance, it could be a precursor for creating analogues of known kinase inhibitors, anti-inflammatory agents, or antimicrobial compounds.[10][11]
In Materials Science: Fused thiadiazoles and related heterocycles are important in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic materials.[6] The electron-rich nature of the dimethoxy-thiazole ring combined with the potential for extension through the bromo-position could be exploited to create novel conjugated materials with interesting photophysical properties.
Section 5: Anticipated Spectroscopic Characterization
While experimental spectra are not publicly available, the structure allows for the prediction of key features that would confirm its identity.
| Technique | Anticipated Features |
| ¹H NMR | Two distinct singlets in the aromatic region, corresponding to the two methoxy groups (-OCH₃). The chemical shifts would likely be in the range of δ 3.8-4.2 ppm. No other peaks would be expected, as there are no protons on the thiazole ring itself.[4][6] |
| ¹³C NMR | Five distinct signals would be expected: one for the carbon bearing the bromine (C4), two for the carbons attached to the methoxy groups (C3 and C5), and two for the methoxy carbons themselves. The C-Br signal would be shifted relative to an unsubstituted carbon.[6] |
| Mass Spec. | The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[6] |
| FT-IR | Characteristic peaks would include C-H stretching from the methyl groups (~2950 cm⁻¹), C=N and C=C stretching from the aromatic ring (~1500-1600 cm⁻¹), and C-O stretching from the methoxy groups (~1050-1250 cm⁻¹).[4] |
Section 6: Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for 4-Bromo-3,5-dimethoxy-1,2-thiazole. However, based on data for structurally related bromo- and chloro-substituted thiazoles and thiadiazoles, the following precautions are strongly advised.[12][13][14]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[13][14][15]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12][14][15]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12][13]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[12][13]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12]
-
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12][14]
References
- Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
- ChemScene. 4-Bromo-3-methoxy-1,2-thiazole.
- Fisher Scientific. SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2009, February 10). SAFETY DATA SHEET.
- Tokyo Chemical Industry. (2025, March 28). SAFETY DATA SHEET.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015, March–April).
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Rakitin, O.A., et al. (2022). 4-Bromobenzo[1,2-d:4,5-d′]bis([5][12][13]thiadiazole). MDPI. Retrieved from
- PubChemLite. 4-bromo-3,5-dimethoxy-1,2-thiazole.
- Dana Bioscience. 4-Bromo-3,5-dimethoxy-1,2-thiazole 50mg.
- Al-Suwaidan, I. A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl) Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI.
- Lab-Chemicals.Com. 4-bromo-3,5-dimethoxy-1,2-thiazole.
- Kelmyalene, A. A., et al. (2023). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. PMC.
- Apollo Scientific. 4-Bromo-1,3-thiazole.
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Rakitin, O.A. (2018). Safe Synthesis of 4,7-Dibromo[5][12][15]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. MDPI. Retrieved from
- Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey.
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Rakitin, O.A., et al. (2022). Benzo[1,2-d:4,5-d′]bis([5][12][13]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. PMC. Retrieved from
- PubChemLite. 4-bromo-3-methoxy-1,2-thiazole-5-carboxylic acid.
- ResearchGate. (2023). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids.
- Lesyk, R., et al. (2021). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Drug Design.
- Al-Ostoot, F. H., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
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